molecular formula C6H15N3O B13296287 N'-hydroxy-3-(propylamino)propanimidamide

N'-hydroxy-3-(propylamino)propanimidamide

Cat. No.: B13296287
M. Wt: 145.20 g/mol
InChI Key: FGWWNCHYEVADGO-UHFFFAOYSA-N
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Description

N’-hydroxy-3-(propylamino)propanimidamide is a chemical compound with the molecular formula C6H15N3O and a molecular weight of 145.20 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-(propylamino)propanimidamide typically involves the reaction of 3-propylaminopropionitrile with hydroxylamine. The reaction is carried out in an ethanol-water mixture at temperatures ranging from 20°C to 50°C for approximately 27 hours . The product is then isolated and purified using standard techniques such as rotary evaporation and high vacuum line.

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-3-(propylamino)propanimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-(propylamino)propanimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted propanimidamides.

Scientific Research Applications

N’-hydroxy-3-(propylamino)propanimidamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-3-(propylamino)propanimidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include modulation of signal transduction, alteration of metabolic processes, or interference with cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-3-(propylamino)propanimidamide is unique due to its specific propylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Properties

Molecular Formula

C6H15N3O

Molecular Weight

145.20 g/mol

IUPAC Name

N'-hydroxy-3-(propylamino)propanimidamide

InChI

InChI=1S/C6H15N3O/c1-2-4-8-5-3-6(7)9-10/h8,10H,2-5H2,1H3,(H2,7,9)

InChI Key

FGWWNCHYEVADGO-UHFFFAOYSA-N

Isomeric SMILES

CCCNCC/C(=N/O)/N

Canonical SMILES

CCCNCCC(=NO)N

Origin of Product

United States

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